molecular formula C23H23N3O2 B2391804 (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034203-76-2

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2391804
CAS No.: 2034203-76-2
M. Wt: 373.456
InChI Key: ADIDGZJCNXDRKT-UHFFFAOYSA-N
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Description

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a piperidinyl group substituted with a methyl-pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidinyl Group: The benzoylphenyl intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidinyl-substituted intermediate.

    Attachment of the Methyl-Pyrazol Moiety: The final step involves the reaction of the piperidinyl intermediate with a methyl-pyrazol derivative, typically under acidic or basic conditions, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrazol rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: shares structural similarities with other benzoylphenyl and pyrazol derivatives.

    (2-benzoylphenyl)(3-(1-ethyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the pyrazol ring.

    (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone: Similar structure but with the pyrazol ring substituted at a different position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-25-15-13-21(24-25)18-10-7-14-26(16-18)23(28)20-12-6-5-11-19(20)22(27)17-8-3-2-4-9-17/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDGZJCNXDRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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